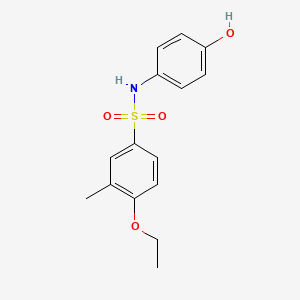

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

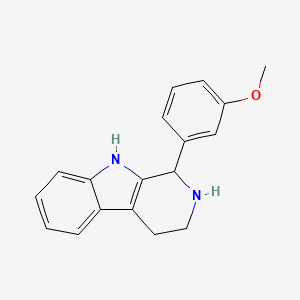

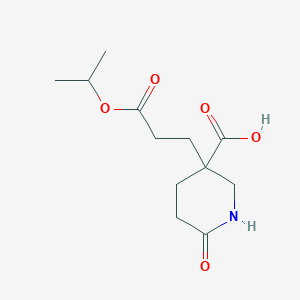

The compound “3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate” is a complex organic molecule. It likely contains a cyclohexyl group (a six-membered carbon ring), phenyl groups (aromatic six-membered carbon rings), and ureido groups (functional groups containing a carbonyl group attached to a nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving urea derivatives and carbamate derivatives .Chemical Reactions Analysis

The compound may participate in various chemical reactions typical of ureas and carbamates. For example, it might undergo hydrolysis under acidic or basic conditions .Scientific Research Applications

1. Use in Chromatography

Cyclohexylcarbamates, closely related to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, have been prepared as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). These CSPs exhibit high resolving abilities for enantiomers, making them comparable to popular tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose in chromatographic applications. Notably, due to the absence of a phenyl group, these cycloalkylcarbamates can also be used as CSPs for thin-layer chromatography, which often requires UV radiation detection (Kubota, Yamamoto, & Okamoto, 2000).

2. Neurotrophic Effects

Studies have identified compounds structurally related to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate that exhibit neurotrophic effects. These compounds have shown significant potential in inducing neurite sprouting in cells and enhancing hippocampal neurogenesis in animal models, suggesting their potential application in disease modification for conditions like depression and dementia (Matsui et al., 2012).

3. Anti-inflammatory and Antimicrobial Properties

Novel derivatives of compounds structurally similar to 3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate have been shown to possess significant anti-inflammatory and antimicrobial activities. These compounds have been effective in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).

4. Chemical and Biological Stability

Research on cyclohexylcarbamic acid aryl esters, which are structurally related to the compound , has focused on understanding their structure–stability relationships. The stability of these compounds in various chemical and biological environments is crucial for their pharmacological activity and overall pharmacokinetic and toxicological properties (Vacondio et al., 2009).

5. Corrosion Inhibition

Derivatives of 1,3,5-triazinyl urea, which are structurally similar to the compound of interest, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential applications in materials science, particularly in protecting metal surfaces from corrosion (Mistry et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-[(2,3-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5/c1-28-19-13-7-12-18(20(19)29-2)25-21(26)23-16-10-6-11-17(14-16)30-22(27)24-15-8-4-3-5-9-15/h3-5,7-9,12-13,16-17H,6,10-11,14H2,1-2H3,(H,24,27)(H2,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVWWNYJINOAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2,3-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)

![1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2731719.png)

![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)